4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.: 922968-80-7
VCID: VC7248083
InChI: InChI=1S/C19H16FN3O3S3/c1-11-21-14-8-9-15-18(17(14)27-11)28-19(22-15)23-16(24)3-2-10-29(25,26)13-6-4-12(20)5-7-13/h4-9H,2-3,10H2,1H3,(H,22,23,24)
SMILES: CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C19H16FN3O3S3
Molecular Weight: 449.53

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide

CAS No.: 922968-80-7

Cat. No.: VC7248083

Molecular Formula: C19H16FN3O3S3

Molecular Weight: 449.53

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide - 922968-80-7

Specification

CAS No. 922968-80-7
Molecular Formula C19H16FN3O3S3
Molecular Weight 449.53
IUPAC Name 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide
Standard InChI InChI=1S/C19H16FN3O3S3/c1-11-21-14-8-9-15-18(17(14)27-11)28-19(22-15)23-16(24)3-2-10-29(25,26)13-6-4-12(20)5-7-13/h4-9H,2-3,10H2,1H3,(H,22,23,24)
Standard InChI Key LIPQJYSWXIXAPF-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule comprises three distinct regions:

  • 7-Methyl- thiazolo[4,5-g] benzothiazol-2-yl core: A bicyclic system formed by thiazole fused to benzothiazole at positions 4 and 5 (g-position), with a methyl substituent at C7.

  • Butanamide linker: A four-carbon chain connecting the core to the sulfonyl group.

  • 4-(4-Fluorophenyl)sulfonyl group: A para-fluorinated benzene ring attached via a sulfonyl (-SO₂-) moiety.

The IUPAC name systematically describes this arrangement: 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1, thiazolo[4,5-g] benzothiazol-2-yl)butanamide. Its SMILES string (CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F) encodes the connectivity and stereochemical features.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₉H₁₆FN₃O₃S₃
Molecular Weight449.53 g/mol
CAS Number922968-80-7
Standard InChIKeyLIPQJYSWXIXAPF-UHFFFAOYSA-N
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors7 (3 S, 3 O, 1 N)
Rotatable Bond Count6
Topological Polar Surface Area138 Ų

The compound's moderate lipophilicity (predicted LogP ~3.2) and high polar surface area suggest limited blood-brain barrier penetration, favoring peripheral targets. The fluorophenyl group enhances metabolic stability, while the sulfonyl moiety improves aqueous solubility compared to non-polar analogs.

Synthesis and Structural Elucidation

Proposed Synthetic Routes

While explicit synthetic details remain undisclosed, the structure suggests a multi-step assembly:

Step 1: Thiazolo[4,5-g]benzothiazole Core Formation

  • Condensation of 4-chloro-5-nitrobenzothiazole with thiourea derivatives to introduce the thiazole ring.

  • Methylation at C7 using methyl iodide under basic conditions.

Step 2: Sulfonylbutanamide Sidechain Installation

  • Nucleophilic aromatic substitution on 4-fluorobenzenesulfonyl chloride with 4-aminobutanolic acid.

  • Activation of the carboxylic acid as an acyl chloride (e.g., SOCl₂) for coupling to the core's amine.

Step 3: Final Coupling

  • Amide bond formation between the sulfonylbutanoic acid derivative and the thiazolo[4,5-g]benzothiazol-2-amine under HATU/DIPEA conditions.

Key challenges include regioselective functionalization of the fused heterocycle and minimizing sulfonate ester byproducts during coupling. Purification likely employs reverse-phase HPLC due to the compound's moderate polarity.

Biological Activity and Mechanism

Structure-Activity Relationships (SAR)

Although specific bioactivity data are unavailable, inferences derive from structural analogs:

  • Thiazolo[4,5-g]benzothiazoles: Demonstrated kinase inhibition (e.g., JAK2, EGFR) through π-π stacking with ATP-binding pockets . The methyl group at C7 may modulate steric interactions.

  • Fluorophenyl Sulfonyl: Enhances target affinity in COX-2 inhibitors (e.g., Celecoxib analogs) via hydrophobic contacts and dipole interactions .

  • Butanamide Linker: Optimal length for bridging aromatic systems while maintaining conformational flexibility.

Target ClassRationaleExample Drugs
Tyrosine KinasesATP-competitive inhibitionImatinib, Erlotinib
Microtubule PolymerizationBinding to β-tubulinPaclitaxel, Vincristine
5-LipoxygenaseSulfonyl group coordinationZileuton
Bacterial DNA GyraseHeterocyclic intercalationCiprofloxacin

Comparative analysis with N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide (PubChem CID 891743) reveals that the additional sulfonylbutanamide chain in the target compound increases polar interactions but may reduce cell permeability.

Future Research Directions

  • Synthetic Optimization

    • Develop metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) for core functionalization.

    • Explore biocatalytic methods for enantioselective sulfonation.

  • Biological Screening

    • Prioritize kinase panel assays (e.g., DiscoverX KinomeScan) and antimicrobial susceptibility testing.

    • Assess CYP450 inhibition to predict drug-drug interactions.

  • Computational Modeling

    • Perform molecular docking against EGFR (PDB: 1M17) and tubulin (PDB: 1SA0).

    • Predict ADMET properties using QikProp or ADMET Predictor.

  • Formulation Development

    • Evaluate salt forms (e.g., mesylate, hydrochloride) to enhance solubility.

    • Test nanoemulsion delivery systems for improved bioavailability.

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